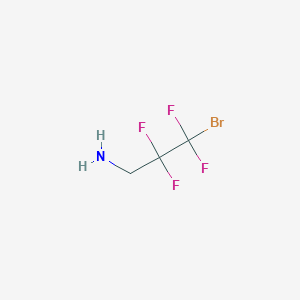
3-Bromo-2,2,3,3-tetrafluoropropylamine
Cat. No. B8295917
M. Wt: 209.97 g/mol
InChI Key: CNAMDXQDAMZZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06855828B1
Procedure details


3-bromo-2,2,3,3-tetrafluoropropylamine was prepared through the intermediate of 4-bromo-4,4,3,3-tetrafluorobutanoic acid (from literature: Wei Yuan, R, Long, L., and Yuan-Fa, Z, Chinese J. Chemistry 1990, 3, 281). The reactions can be described by the following scheme: Na2S2O4/NaHCO3 in CH3CN/H2O BrCF2CF2Br+CH2═CHOEt→BrCF2CF2CH2CHBrOEt CrO3/H2SO4 in CH3COCH3, NaN3/H2SO4; HCl→BrCF2CF2CH2COOH→BrCF2CF2NH3Cl BrCF2CF2COOH (1.2 g, 5 mmol) was dissolved in 3 ml of H2SO4. Sodium azide (0.8 g, 12 mmol) was added in portion to the mixture at 80°. After addition was completed the reaction was continued for 20 hr. The mixture was then cooled to 0°. The solution was diluted with dichloromethane and then sodium carbonate (4 g in 20 ml of water). The organic layer was separated and the water layer was extracted with CH2Cl2 (20 ml×2). The combined dichioromethane was dried over magnesium sulfate overnight and gaseous HCl bubbled into the solution. 0.79 g of white solid was collected by filtration and vacuum dried. 1H NMR δ 3.82 (t, J=16 Hz, 2H). 19F NMR δ −66.8 (t, J=16 Hz, 2H), −113.74 (m, 2F). Chemical analysis: Calculated for C3H5BrClF4BN C: 14.6, H: 2.03, N:5.68. Found C: 14.57, H: 1.96, N: 5.56.


Name
Na2S2O4 NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
BrCF2CF2CH2CHBrOEt CrO3 H2SO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





[Compound]
Name
CH3CN H2O BrCF2CF2Br CH2═CHOEt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight


Name
NaN3 H2SO4
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]([F:11])([F:10])[C:3]([F:9])([F:8])[CH2:4]C(O)=O.[O-]S(S([O-])=O)=O.[Na+].[Na+].C([O-])(O)=O.[Na+].Cl.[N-:26]=[N+]=[N-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CC(C)=O.[N-]=[N+]=[N-].[Na+].OS(O)(=O)=O.OS(O)(=O)=O.ClCCl>[Br:1][C:2]([F:11])([F:10])[C:3]([F:9])([F:8])[CH2:4][NH2:26] |f:1.2.3.4.5,7.8,9.10.11,13.14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(CC(=O)O)(F)F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
Na2S2O4 NaHCO3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]
|
Step Four
[Compound]
|
Name
|
BrCF2CF2CH2CHBrOEt CrO3 H2SO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Eight
[Compound]
|
Name
|
CH3CN H2O BrCF2CF2Br CH2═CHOEt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Ten
|
Name
|
NaN3 H2SO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+].OS(=O)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to 0°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the water layer was extracted with CH2Cl2 (20 ml×2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined dichioromethane was dried over magnesium sulfate overnight and gaseous HCl
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
bubbled into the solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
0.79 g of white solid was collected by filtration and vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(CN)(F)F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
